molecular formula C11H15BrN2O B15325551 3-Bromo-2-(morpholinomethyl)aniline

3-Bromo-2-(morpholinomethyl)aniline

Cat. No.: B15325551
M. Wt: 271.15 g/mol
InChI Key: FKCPMKFSGAROLD-UHFFFAOYSA-N
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Description

3-Bromo-2-(morpholinomethyl)aniline is an organic compound that features a bromine atom, a morpholinomethyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(morpholinomethyl)aniline typically involves the following steps:

    Bromination: The starting material, 2-(morpholinomethyl)aniline, is subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(morpholinomethyl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The aniline moiety can be oxidized to form nitroso or nitro derivatives, while reduction can yield corresponding amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium phosphate (K3PO4).

Major Products

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Coupling: Formation of biaryl or diaryl compounds.

Scientific Research Applications

3-Bromo-2-(morpholinomethyl)aniline has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Material Science:

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(morpholinomethyl)aniline depends on its specific application:

    Medicinal Chemistry: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Organic Synthesis: Acts as a reactive intermediate, facilitating the formation of new chemical bonds through various reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholinomethyl)aniline: Lacks the bromine atom, making it less reactive in substitution reactions.

    3-Bromoaniline: Lacks the morpholinomethyl group, limiting its applications in medicinal chemistry.

    3-Bromo-2-(dimethylaminomethyl)aniline: Similar structure but with a dimethylamino group instead of a morpholinomethyl group, leading to different reactivity and applications.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

3-bromo-2-(morpholin-4-ylmethyl)aniline

InChI

InChI=1S/C11H15BrN2O/c12-10-2-1-3-11(13)9(10)8-14-4-6-15-7-5-14/h1-3H,4-8,13H2

InChI Key

FKCPMKFSGAROLD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=CC=C2Br)N

Origin of Product

United States

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